6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a methoxypyridinyl group
Mechanism of Action
Target of Action
The primary target of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
While the exact mode of action for this compound is not explicitly stated in the search results, it can be inferred from the target of action. The compound likely interacts with DPP4, potentially inhibiting its activity. This inhibition could lead to an increase in the levels of active incretin hormones, thereby promoting a decrease in blood glucose levels .
Biochemical Pathways
The compound’s interaction with DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion. By inhibiting DPP4, the compound prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .
Result of Action
The result of the compound’s action would be an increase in the levels of active incretin hormones, leading to increased insulin secretion. This would result in a decrease in blood glucose levels, which could be beneficial in the management of conditions like diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine ring structure and is known for its use as a CDK2 inhibitor.
6-methoxypyridin-3-amine: This compound shares the methoxypyridinyl group and is used in various chemical syntheses.
Uniqueness
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is unique due to the presence of both the cyclopropyl and methoxypyridinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-13-5-4-10(7-14-13)17-12-6-11(9-2-3-9)15-8-16-12/h4-9H,2-3H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVSZJAGJLNHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.